molecular formula C23H26N4O5S2 B2682359 Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 921067-07-4

Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2682359
CAS No.: 921067-07-4
M. Wt: 502.6
InChI Key: REZJJFVVNOWVCJ-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H26N4O5S2 and its molecular weight is 502.6. The purity is usually 95%.
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Biological Activity

Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperazine moiety and a benzo[d]thiazole ring, which are known to influence various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H24N2O4S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Benzo[d]thiazole : A bicyclic compound that contributes to the biological activity.
  • Carbamoyl and sulfonyl groups : Functional groups that may enhance solubility and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been suggested based on preliminary studies:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of bioactive lipids.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to pain perception and inflammation.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

CompoundMIC (μg/mL)Inhibition (%)
Benzothiazole Derivative A25098
Benzothiazole Derivative B10099

Anticancer Properties

Studies have explored the anticancer potential of similar compounds, focusing on their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, certain benzothiazole derivatives have been reported to target cancer cell lines effectively.

Analgesic Effects

The compound's mechanism may also include analgesic properties. In preclinical models, compounds with similar structures have demonstrated the ability to reduce pain responses in animal models of neuropathic pain. This suggests a potential role in pain management therapies.

Case Studies

  • Study on FAAH Inhibition : A related compound was identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids. This inhibition led to increased levels of anandamide, resulting in significant analgesic effects in animal models .
  • Antimicrobial Screening : A high-throughput screening campaign identified several benzothiazole derivatives with promising antimicrobial activity against resistant bacterial strains .
  • Cancer Cell Line Testing : Ethyl 2-(4-chlorophenyl)amino-thiazole derivatives were tested for their ability to enforce Oct3/4 expression in pluripotent stem cells, indicating potential for cancer stem cell targeting .

Properties

IUPAC Name

ethyl 4-[4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S2/c1-3-16-6-5-7-19-20(16)24-22(33-19)25-21(28)17-8-10-18(11-9-17)34(30,31)27-14-12-26(13-15-27)23(29)32-4-2/h5-11H,3-4,12-15H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZJJFVVNOWVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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